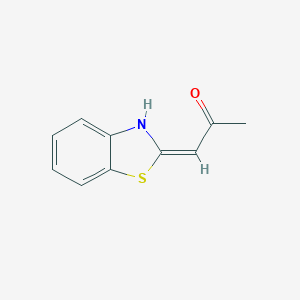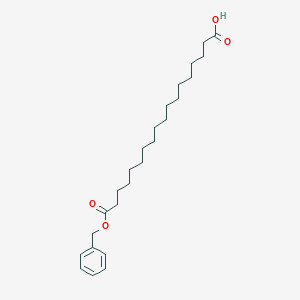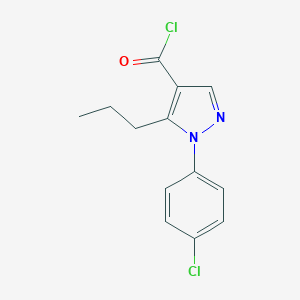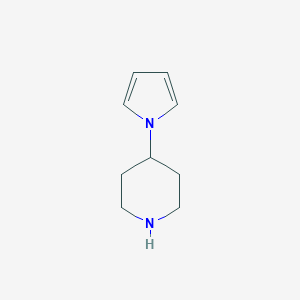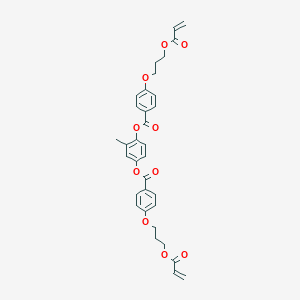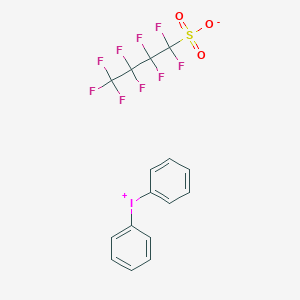
Diphenyliodanium nonafluorobutane-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenyliodanium nonafluorobutane-1-sulfonate (PhI(OC(CF3)2SO3)2), also known as PhI(OTf)2, is a powerful oxidizing agent widely used in organic synthesis. It is a white crystalline powder that is soluble in organic solvents such as dichloromethane, acetonitrile, and tetrahydrofuran. PhI(OTf)2 is a versatile reagent that can be used for a variety of synthetic transformations, including the oxidation of alcohols, the conversion of primary amines to nitro compounds, and the synthesis of epoxides.
Mecanismo De Acción
The mechanism of action of Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 involves the transfer of iodine atoms to the substrate, leading to the formation of iodine(III) species. These species can then react with various functional groups such as alcohols, amines, and sulfides, leading to the formation of the desired products.
Efectos Bioquímicos Y Fisiológicos
Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and should be handled with care.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 in lab experiments include its high reactivity and selectivity, as well as its compatibility with a wide range of functional groups. However, its limitations include its toxicity and the need for careful handling.
Direcciones Futuras
There are several future directions for the use of Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 in organic synthesis. One area of interest is the development of more efficient and selective reactions using Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2. Another area of interest is the use of Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 in the modification of biomolecules for various applications such as drug delivery and diagnostics. Finally, the development of safer and more environmentally friendly methods for the synthesis of Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 is also an important area of research.
Aplicaciones Científicas De Investigación
Diphenyliodanium nonafluorobutane-1-sulfonate(OTf)2 has been widely used in organic synthesis for the preparation of various organic molecules, including natural products, pharmaceuticals, and agrochemicals. It has also been used in the synthesis of fluorescent dyes and in the modification of biomolecules such as proteins and nucleic acids.
Propiedades
Número CAS |
194999-82-1 |
|---|---|
Nombre del producto |
Diphenyliodanium nonafluorobutane-1-sulfonate |
Fórmula molecular |
C16H10F9IO3S |
Peso molecular |
580.2 g/mol |
Nombre IUPAC |
diphenyliodanium;1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C12H10I.C4HF9O3S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h1-10H;(H,14,15,16)/q+1;/p-1 |
Clave InChI |
ORPDKMPYOLFUBA-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |
SMILES canónico |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(C(F)(F)F)(F)F |
Sinónimos |
DIPHENYLIODONIUM PERFLUORO-1- |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

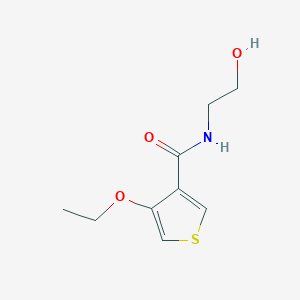
![5,7-dihydroxy-3-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B70615.png)
![6-Fluoropyrido[3,4-d]pyrimidin-4-ol](/img/structure/B70618.png)
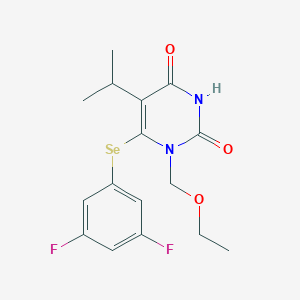
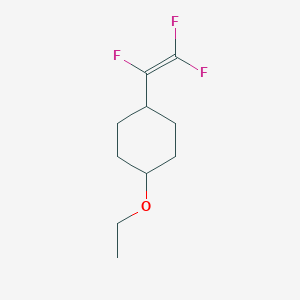
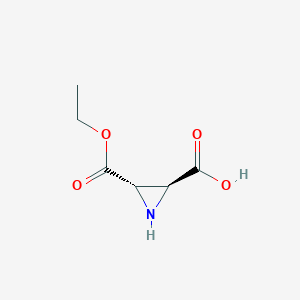
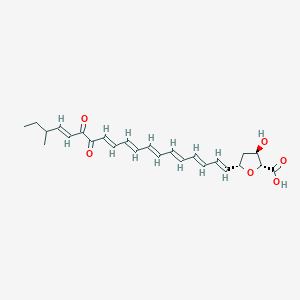
![1-Pentalenecarboxylicacid,3-ethoxy-1,2,3,3a,6,6a-hexahydro-,methylester,(3aR,6aS)-rel-[partial]-(9CI](/img/structure/B70632.png)

